molecular formula C13H9Cl2N3O5 B11989817 2-(2,4-dichlorophenoxy)-N'-[(E)-(5-nitrofuran-2-yl)methylidene]acetohydrazide

2-(2,4-dichlorophenoxy)-N'-[(E)-(5-nitrofuran-2-yl)methylidene]acetohydrazide

Cat. No.: B11989817
M. Wt: 358.13 g/mol
InChI Key: MYKLQUHIONEAIT-OMCISZLKSA-N
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Description

2-(2,4-DICHLORO-PHENOXY)-ACETIC ACID (5-NITRO-FURAN-2-YLMETHYLENE)-HYDRAZIDE is a synthetic organic compound that combines a phenoxyacetic acid derivative with a nitrofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-DICHLORO-PHENOXY)-ACETIC ACID (5-NITRO-FURAN-2-YLMETHYLENE)-HYDRAZIDE typically involves the following steps:

    Preparation of 2,4-Dichlorophenoxyacetic Acid: This can be synthesized by reacting 2,4-dichlorophenol with chloroacetic acid under basic conditions.

    Synthesis of 5-Nitrofuran-2-ylmethylenhydrazide: This involves the condensation of 5-nitrofuraldehyde with hydrazine hydrate.

    Coupling Reaction: The final step involves coupling the 2,4-dichlorophenoxyacetic acid with 5-nitrofuran-2-ylmethylenhydrazide under appropriate conditions, such as using a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrofuran moiety can undergo oxidation reactions, potentially forming nitroso or hydroxylamine derivatives.

    Reduction: Reduction of the nitro group can lead to the formation of amines.

    Substitution: The phenoxyacetic acid part can undergo nucleophilic substitution reactions, especially at the chlorine positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of nitroso or hydroxylamine derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenoxyacetic acid derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: Used as a starting material for the synthesis of various derivatives with potential biological activity.

Biology

    Biological Studies: Investigated for its potential antimicrobial, antifungal, and herbicidal properties.

Medicine

    Drug Development: Potential use in the development of new pharmaceuticals due to its unique structural features.

Industry

    Agriculture: Potential use as a herbicide or pesticide due to its phenoxyacetic acid moiety.

Mechanism of Action

The mechanism of action of 2-(2,4-DICHLORO-PHENOXY)-ACETIC ACID (5-NITRO-FURAN-2-YLMETHYLENE)-HYDRAZIDE would depend on its specific application. For example, as a herbicide, it might mimic plant hormones, disrupting normal plant growth. As an antimicrobial agent, it could interfere with bacterial cell wall synthesis or protein function.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic Acid (2,4-D): A well-known herbicide.

    Nitrofurantoin: An antibiotic with a nitrofuran moiety.

Uniqueness

2-(2,4-DICHLORO-PHENOXY)-ACETIC ACID (5-NITRO-FURAN-2-YLMETHYLENE)-HYDRAZIDE combines the herbicidal properties of phenoxyacetic acid derivatives with the antimicrobial properties of nitrofuran derivatives, making it a unique compound with potential dual applications.

Properties

Molecular Formula

C13H9Cl2N3O5

Molecular Weight

358.13 g/mol

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]acetamide

InChI

InChI=1S/C13H9Cl2N3O5/c14-8-1-3-11(10(15)5-8)22-7-12(19)17-16-6-9-2-4-13(23-9)18(20)21/h1-6H,7H2,(H,17,19)/b16-6+

InChI Key

MYKLQUHIONEAIT-OMCISZLKSA-N

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)OCC(=O)N/N=C/C2=CC=C(O2)[N+](=O)[O-]

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCC(=O)NN=CC2=CC=C(O2)[N+](=O)[O-]

Origin of Product

United States

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